Antiarol rutinoside Antiarol rutinoside Antiarol rutinoside is a natural product found in Dracaena angustifolia, Miliusa balansae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 261351-23-9
VCID: VC0042542
InChI: InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
Molecular Formula: C21H32O13
Molecular Weight: 492.474

Antiarol rutinoside

CAS No.: 261351-23-9

Cat. No.: VC0042542

Molecular Formula: C21H32O13

Molecular Weight: 492.474

* For research use only. Not for human or veterinary use.

Antiarol rutinoside - 261351-23-9

Specification

CAS No. 261351-23-9
Molecular Formula C21H32O13
Molecular Weight 492.474
IUPAC Name 2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3
Standard InChI Key FNPXSSIBZAQOBP-PFQYSTRESA-N
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

Antiarol rutinoside, also known as antiarol rutiside, is a natural phenolic glycoside compound with the Chemical Abstracts Service (CAS) registry number 261351-23-9 . The compound has several synonyms in chemical literature, including 3,4,5-Trimethoxyphenyl rutinoside, β-D-Glucopyranoside, 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-, and 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . These alternative names reflect both its chemical structure and the natural sugar components attached to the core molecule.

Molecular Structure and Formula

Antiarol rutinoside possesses the molecular formula C21H32O13, indicating a complex organic structure with multiple hydroxyl groups and oxygen-containing functionalities . The molecular weight of this compound is approximately 492.5 g/mol, as reported across multiple chemical databases .

The complete IUPAC systematic name for this compound is (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol . This name reveals its chemical structure consisting of a 3,4,5-trimethoxyphenyl group attached to a disaccharide component formed by rutinose (a combination of glucose and rhamnose).

Structural Identifiers and Descriptors

Several standardized chemical identifiers exist for antiarol rutinoside, facilitating its unambiguous identification in chemical databases:

Identifier TypeValue
InChIInChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1
InChIKeyFNPXSSIBZAQOBP-PFQYSTRESA-N
SMILESC[C@H]1C@@HO

Physical and Chemical Properties

Computed Properties

Based on the available data, antiarol rutinoside exhibits several important physicochemical properties that influence its behavior in biological systems:

PropertyValueReference
Molecular Weight492.5 g/molComputed by PubChem
XLogP3-AA-2Computed by XLogP3
Hydrogen Bond Donor Count6Computed by Cactvs
Hydrogen Bond Acceptor Count13Computed by Cactvs
Rotatable Bond Count8Computed by Cactvs
Exact Mass492.18429107 DaComputed by PubChem
AppearancePowderAs reported by suppliers

The negative XLogP3 value (-2) indicates that antiarol rutinoside is hydrophilic in nature, which is consistent with its glycosidic structure containing multiple hydroxyl groups . The presence of 6 hydrogen bond donors and 13 hydrogen bond acceptors suggests high potential for hydrogen bonding interactions, which may contribute to its solubility in polar solvents and potential biological activities .

Current Research Status and Future Directions

Research Gaps and Challenges

Despite the identification and structural characterization of antiarol rutinoside, significant research gaps remain regarding:

  • Comprehensive biological activity profiling

  • Structure-activity relationships

  • Pharmacokinetic properties

  • Potential therapeutic applications

  • Biosynthetic pathways in source plants

These knowledge gaps present opportunities for future research to more fully elucidate the properties and potential applications of this compound.

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